molecular formula C11H21BrN2O2 B13846124 2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B13846124
M. Wt: 293.20 g/mol
InChI Key: NWKWOGIYICOQRR-UHFFFAOYSA-N
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Description

2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide is an organic compound that features a piperidine ring substituted with a bromine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine, which is a common precursor.

    Bromination: The piperidine ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.

    Acetylation: The brominated intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to convert the acetamide group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol, and mild heating.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in various chemical interactions, including hydrogen bonding and nucleophilic substitution, which can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but lacking the bromine and acetamide groups.

    2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions and as a spin label in biochemical studies.

    4-acetamido-2,2,6,6-tetramethylpiperidine: Similar structure but without the bromine atom.

Properties

Molecular Formula

C11H21BrN2O2

Molecular Weight

293.20 g/mol

IUPAC Name

2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C11H21BrN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15)

InChI Key

NWKWOGIYICOQRR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)CBr)C

Origin of Product

United States

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